molecular formula C16H18Cl2N2O2S B8743738 (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol acetate CAS No. 178979-30-1

(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol acetate

Cat. No. B8743738
M. Wt: 373.3 g/mol
InChI Key: STDPDTGXASUOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol acetate is a useful research compound. Its molecular formula is C16H18Cl2N2O2S and its molecular weight is 373.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178979-30-1

Product Name

(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol acetate

Molecular Formula

C16H18Cl2N2O2S

Molecular Weight

373.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl acetate

InChI

InChI=1S/C16H18Cl2N2O2S/c1-9(2)15-16(20(4)14(19-15)8-22-10(3)21)23-13-6-11(17)5-12(18)7-13/h5-7,9H,8H2,1-4H3

InChI Key

STDPDTGXASUOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)C)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In dry methylene chloride (10 ml) was dissolved 220 mg (0.700 mmol) of [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]methanol (Compound I-8), followed by addition of 201 mg (2.00 mmol) of triethylamine. Then, 78.0 mg (1.00 mmol) of acetyl chloride was added under ice-cooling, and the mixture was stirred at the same temperature for 30 minutes. A saturated aqueous sodium hydrogen carbonate solution was added for neutralization, and the mixture was extracted with methylene chloride. The organic layer was washed with water and dried over sodium sulfate. The solvent was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:1) to give 170 mg of [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]methyl acetate (Compound I-40) (yield 69%). mp 92-93° C.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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